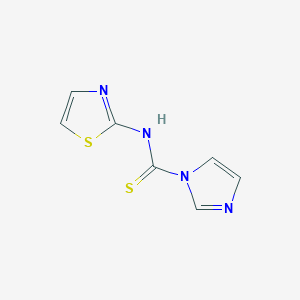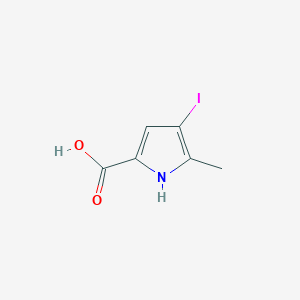
N-Methyl-N-(p-tolyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(p-tolyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 4-methylbenzylamine with quinazoline derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-methylbenzylamine reacts with the quinazoline derivative in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(p-tolyl)quinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: It has shown promise in biological assays for its potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methylquinazoline: A derivative with a methyl group at the 4-position.
4-Aminoquinazoline: A derivative with an amino group at the 4-position.
Uniqueness
N-Methyl-N-(p-tolyl)quinazolin-4-amine is unique due to the presence of both a 4-methyl-phenyl group and a quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications .
Propriétés
Numéro CAS |
827030-64-8 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-methyl-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)19(2)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |
Clé InChI |
BKAPFJQADCYFEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C)C2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(phenylsulfanyl)methyl]piperidine](/img/structure/B8737447.png)



![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)
